2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate

Polymer Density Fluoropolymer Synthesis Material Science

2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate (CAS 1980086-52-9) is a fluorinated cyanoacrylate monomer characterized by its high density (~1.549 g/cm³ predicted ) and the presence of both cyano and halogen (Cl, F) functionalities. This combination imparts distinct reactivity and physical properties compared to conventional alkyl cyanoacrylates or simple fluorinated methacrylates.

Molecular Formula C7H3Cl2F4NO2
Molecular Weight 280.00 g/mol
Cat. No. B12062165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate
Molecular FormulaC7H3Cl2F4NO2
Molecular Weight280.00 g/mol
Structural Identifiers
SMILESC=CC(=O)OC(C#N)(C(F)(F)Cl)C(F)(F)Cl
InChIInChI=1S/C7H3Cl2F4NO2/c1-2-4(15)16-5(3-14,6(8,10)11)7(9,12)13/h2H,1H2
InChIKeyWWNBPRHWFDJIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate (CAS 1980086-52-9): A High-Density Fluorinated Cyanoacrylate Monomer for Advanced Polymer Synthesis


2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate (CAS 1980086-52-9) is a fluorinated cyanoacrylate monomer characterized by its high density (~1.549 g/cm³ predicted ) and the presence of both cyano and halogen (Cl, F) functionalities. This combination imparts distinct reactivity and physical properties compared to conventional alkyl cyanoacrylates or simple fluorinated methacrylates. The compound is typically supplied as a viscous liquid with a purity of 98% [1] and is primarily utilized in the synthesis of specialized polymers for high-performance adhesives and protective coatings due to its rapid curing behavior .

Why Generic Substitution Fails for 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate in Critical Formulations


Simply substituting 2-cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate with a conventional alkyl cyanoacrylate or a standard fluorinated methacrylate (e.g., 2,2,2-trifluoroethyl methacrylate) fails to reproduce key performance metrics. The specific halogenation pattern (Cl and F) and the presence of the cyano group create a unique monomer architecture that dictates both polymerization kinetics and final polymer properties, such as density, thermal stability, and surface energy . Differences in boiling points, densities, and predicted reactivity with nucleophiles underscore that each monomer's unique structure must be rigorously evaluated; interchangeability without empirical validation risks compromising material integrity .

Quantitative Differentiation of 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate Against Closest Analogs


Superior Density Imparted by Heavy Halogen Substitution for Enhanced Polymer Performance

The predicted density of 2-cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate (1.549±0.06 g/cm³) is significantly higher than that of ethyl 2-cyanoacrylate (1.04-1.06 g/cm³ [1]) and the common fluorinated monomer 2,2,2-trifluoroethyl methacrylate (1.18 g/cm³ ). This ~46% increase in monomer density translates directly to polymers with a higher specific gravity, which is a critical parameter for achieving desired mass and mechanical properties in high-performance coatings and adhesives.

Polymer Density Fluoropolymer Synthesis Material Science

Significantly Elevated Boiling Point Indicative of Enhanced Thermal Stability

The predicted boiling point of 2-cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate at standard pressure is 256.3±40.0 °C , which is substantially higher than that of ethyl 2-cyanoacrylate (54-56 °C at 760 mmHg [1]) and 2,2,2-trifluoroethyl methacrylate (102-115.5 °C at 760 mmHg ). This marked difference suggests a significantly reduced volatility and a higher thermal threshold before vaporization, a key advantage for high-temperature processing and applications requiring low outgassing.

Thermal Stability Monomer Volatility Processing Conditions

Unique Dual Halogen (Cl/F) and Cyano Functionality for Tunable Reactivity

2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate possesses a unique molecular architecture containing both chlorine and fluorine atoms, along with a cyano group. This contrasts with simpler analogs: ethyl 2-cyanoacrylate contains only a cyano group [1], and 2,2,2-trifluoroethyl methacrylate contains only fluorine atoms [2]. The presence of multiple halogens with different electronegativities is known to create a more electron-deficient double bond, which can profoundly influence the monomer's reactivity with nucleophiles and its free-radical polymerization kinetics, allowing for tailored copolymerization behavior not possible with single-halogen or non-halogenated monomers [3].

Monomer Reactivity Polymer Synthesis Chemical Structure

Key Research and Industrial Applications of 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate


Synthesis of High-Density, High-Temperature Resistant Polycyanoacrylates

The high density (1.549 g/cm³) and elevated boiling point (256°C) of 2-cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate make it an ideal candidate for synthesizing polycyanoacrylates intended for high-temperature applications. The significantly higher boiling point compared to ethyl 2-cyanoacrylate (54-56°C) minimizes monomer volatility during exothermic polymerizations, reducing the risk of bubble formation and ensuring a more uniform polymer network, which is critical for high-performance structural adhesives [1].

Formulation of Protective Coatings with Enhanced Barrier Properties

The dense, heavily halogenated structure of this monomer is well-suited for creating protective coatings that demand low gas permeability and high chemical resistance. The presence of multiple halogens (chlorine and fluorine) is known to significantly enhance the hydrophobic and oleophobic character of fluorinated acrylate polymers, making this monomer a strong candidate for developing anti-corrosion and anti-fouling coatings in demanding environments [1].

Development of Novel Copolymers with Tailored Reactivity

The unique combination of cyano, chloro, and fluoro groups offers a distinct reactivity profile that can be exploited in copolymerization reactions. This monomer can be used as a functional co-monomer to introduce specific properties—such as increased density, altered refractive index, or enhanced thermal stability—into a wide range of acrylate-based polymer systems. This allows for the precise engineering of material properties at the molecular level, which is invaluable in the development of advanced materials for optics and microelectronics [1].

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